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molecular formula C8H16O2 B159622 (6R)-7-Hydroxy-6-methylheptan-2-one CAS No. 130486-78-1

(6R)-7-Hydroxy-6-methylheptan-2-one

Cat. No. B159622
M. Wt: 144.21 g/mol
InChI Key: GWRSINQMTFUHBY-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08026081B2

Procedure details

0.74 g (content 80%, 15.6 mmol) of lithium aluminum hydride was suspended in 7.0 g of THF, and the resultant suspension was cooled to 0° C. Next, 2.37 g(content 84.4%, 9.2 mmol) of 6,6-dimethoxy-2-methylheptanoic acid methyl ester was dissolved in 3.0 g of THF to give a solution which was then dropped into the above-described suspension at 0° C. over a period of 1.5 hours. Next, the reaction mixture as stirred at the same temperature for 3 hours, then, 1.47 g (45.9 mmol) of methanol was dropped to quench unreacted lithium aluminum hydride. Then, 2.74 g of a 2% sodium hydroxide aqueous solution was dropped at room temperature into the reaction mixture, then, the generated aluminum hydroxide was removed by filtration using Radiolite (filtration aid, trade name: manufactured by Showa Chemical Industry Co., Ltd.), subsequently, an acid treatment was performed, to obtain a uniform solution containing 1.07 g (yield 80.9%) of 7-hydroxy-6-methylheptan-2-one.
Quantity
0.74 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
6,6-dimethoxy-2-methylheptanoic acid methyl ester
Quantity
2.37 g
Type
reactant
Reaction Step Three
Name
Quantity
3 g
Type
solvent
Reaction Step Three
Quantity
1.47 g
Type
reactant
Reaction Step Four
Name
Quantity
7 g
Type
solvent
Reaction Step Five
Name
7-hydroxy-6-methylheptan-2-one
Yield
80.9%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].C[O:8][C:9](=O)[CH:10]([CH3:20])[CH2:11][CH2:12][CH2:13][C:14](OC)([O:16]C)[CH3:15].CO>C1COCC1>[OH:8][CH2:9][CH:10]([CH3:20])[CH2:11][CH2:12][CH2:13][C:14](=[O:16])[CH3:15] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
0.74 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
6,6-dimethoxy-2-methylheptanoic acid methyl ester
Quantity
2.37 g
Type
reactant
Smiles
COC(C(CCCC(C)(OC)OC)C)=O
Name
Quantity
3 g
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
1.47 g
Type
reactant
Smiles
CO
Step Five
Name
Quantity
7 g
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
Next, the reaction mixture as stirred at the same temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a solution which
ADDITION
Type
ADDITION
Details
was then dropped into the above-described suspension at 0° C. over a period of 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
to quench unreacted lithium aluminum hydride
ADDITION
Type
ADDITION
Details
Then, 2.74 g of a 2% sodium hydroxide aqueous solution was dropped at room temperature into the reaction mixture
CUSTOM
Type
CUSTOM
Details
the generated aluminum hydroxide was removed by filtration
FILTRATION
Type
FILTRATION
Details
Radiolite (filtration aid, trade name: manufactured by Showa Chemical Industry Co., Ltd.)
CUSTOM
Type
CUSTOM
Details
to obtain a uniform solution

Outcomes

Product
Details
Reaction Time
3 h
Name
7-hydroxy-6-methylheptan-2-one
Type
product
Smiles
OCC(CCCC(C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.07 g
YIELD: PERCENTYIELD 80.9%
YIELD: CALCULATEDPERCENTYIELD 80.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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